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molecular formula C7H2Cl2N2O2 B8694856 2,6-Dichloro-4-nitrobenzonitrile CAS No. 2112-17-6

2,6-Dichloro-4-nitrobenzonitrile

Cat. No. B8694856
M. Wt: 217.01 g/mol
InChI Key: MADGWOCVYGHPIY-UHFFFAOYSA-N
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Patent
US09428469B2

Procedure details

A solution of 2,6-dichloro-4-nitrobenzonitrile (2.46 g, 11.3 mmol, Eq: 1.00), iron (3.17 g, 56.7 mmol, Eq: 5) and ammonium chloride (6.06 g, 113 mmol, Eq: 10) in methanol (30 mL)/water (10 mL) was heated at reflux o/n. TLC shows incomplete reaction. Continued heating at 100 deg for 6 hr, then 60 deg overnight. The reaction mixture was filtered over Celite. The filtrate was suspended in ethyl acetate to give insoluble solid. The slurry was concentrated to dryness, suspended in water, filtered, and rinsed with water. The solid was transferred to a round bottom flask, suspended in benzene, and concentrated. An additional portion of benzene was added and concentrated once more to give 1.37 g (65%) of desired product as a light brown solid.
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
6.06 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
3.17 g
Type
catalyst
Reaction Step One
Yield
65%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[C:8]([N+:10]([O-])=O)[CH:7]=[C:6]([Cl:13])[C:3]=1[C:4]#[N:5].[Cl-].[NH4+].O>CO.[Fe]>[NH2:10][C:8]1[CH:7]=[C:6]([Cl:13])[C:3]([C:4]#[N:5])=[C:2]([Cl:1])[CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.46 g
Type
reactant
Smiles
ClC1=C(C#N)C(=CC(=C1)[N+](=O)[O-])Cl
Name
Quantity
6.06 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
10 mL
Type
reactant
Smiles
O
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
3.17 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux o/n
CUSTOM
Type
CUSTOM
Details
reaction
TEMPERATURE
Type
TEMPERATURE
Details
Continued heating at 100 deg for 6 hr
Duration
6 h
CUSTOM
Type
CUSTOM
Details
60 deg overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered over Celite
CUSTOM
Type
CUSTOM
Details
to give insoluble solid
CONCENTRATION
Type
CONCENTRATION
Details
The slurry was concentrated to dryness
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
The solid was transferred to a round bottom flask
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
An additional portion of benzene was added
CONCENTRATION
Type
CONCENTRATION
Details
concentrated once more

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C#N)C(=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.37 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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